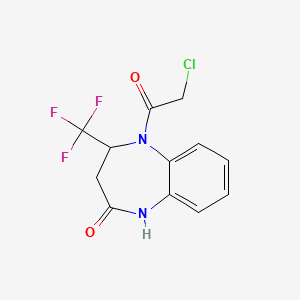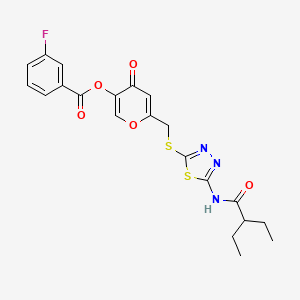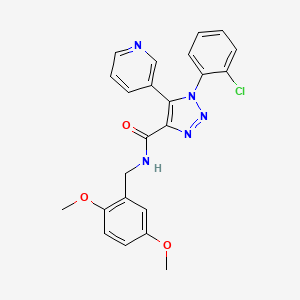![molecular formula C16H20N8OS B2627317 4-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1021123-41-0](/img/structure/B2627317.png)
4-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule. It contains several functional groups including a piperidine ring, a pyrazolo[3,4-d]pyrimidin-1-yl group, and a thiadiazole-5-carboxamide group .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. Piperidones, which are precursors to the piperidine ring, are typically prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating .Molecular Structure Analysis
The molecular structure of similar compounds shows that the dihedral angles between the piperidine and pyrimidine rings can vary . The four carbon atoms of the pyrimidine ring in one of the molecules can be disordered over two sets of sites .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The piperidine ring, pyrazolo[3,4-d]pyrimidin-1-yl group, and thiadiazole-5-carboxamide group can all participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For similar compounds, the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Wissenschaftliche Forschungsanwendungen
Novel PET Agent for Imaging of IRAK4 Enzyme in Neuroinflammation
A study focused on synthesizing N-(3-(4-methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, which bears similarity to the compound , as a potential PET agent for imaging of IRAK4 enzyme in neuroinflammation. The target tracer was prepared with high radiochemical yield and purity, indicating its potential utility in neuroinflammatory imaging applications (Wang et al., 2018).
Anticancer and Anti-5-lipoxygenase Agents
Another study explored the synthesis and biological evaluation of novel pyrazolopyrimidine derivatives, emphasizing their potential as anticancer and anti-5-lipoxygenase agents. These compounds were evaluated for their cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, showing promising structure-activity relationships (Rahmouni et al., 2016).
Isoxazolines and Isoxazoles Derivatives
Research on the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition reveals the versatility of pyrazolo[3,4-d]pyrimidines in generating compounds with potential biological activities. This study showcases the chemical diversity achievable with pyrazolopyrimidine scaffolds (Rahmouni et al., 2014).
Glycine Transporter 1 Inhibitor
An investigation identified a potent and orally available glycine transporter 1 (GlyT1) inhibitor, highlighting the therapeutic potential of compounds with pyrazolo[3,4-d]pyrimidine analogues for neurological conditions. The compound exhibited significant inhibitory activity and favorable pharmacokinetics, suggesting its utility in modulating glycine levels in the brain (Yamamoto et al., 2016).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes, including cell division, growth, and death .
Mode of Action
Similar compounds have been found to bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the conformation of the target protein, potentially altering its function .
Biochemical Pathways
Similar compounds have been found to inhibit the activity of tyrosine kinases , which are involved in many cellular processes, including the regulation of cell growth and division. Inhibition of these enzymes can disrupt these processes, potentially leading to effects such as the inhibition of cancer cell growth .
Pharmacokinetics
Similar compounds have been found to have good bioavailability . Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases , potentially leading to effects such as the inhibition of cancer cell growth .
Action Environment
For instance, the pH can affect the ionization state of the compound, potentially influencing its ability to interact with its target .
Biochemische Analyse
Biochemical Properties
The compound 4-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide interacts with various enzymes and proteins, most notably the enzyme Janus Kinase 3 . The nature of these interactions is primarily inhibitory, which makes this compound a valuable tool in the study and treatment of conditions where the inhibition of these enzymes would be beneficial .
Cellular Effects
In terms of cellular effects, this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting the activity of Janus Kinase 3, it can modulate the signaling pathways that this enzyme is involved in .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an inhibitor of Janus Kinase 3, it binds to this enzyme and prevents it from carrying out its normal function .
Eigenschaften
IUPAC Name |
4-methyl-N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8OS/c1-11-13(26-22-21-11)16(25)17-5-8-24-15-12(9-20-24)14(18-10-19-15)23-6-3-2-4-7-23/h9-10H,2-8H2,1H3,(H,17,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYFHKTUGMSZDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamide](/img/structure/B2627235.png)


![6-Benzyl-2-(2-((4-fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2627240.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2627243.png)
![1-Bromo-5-[(2-methylpropan-2-yl)oxy]pentane](/img/structure/B2627246.png)


![3-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2627250.png)
![4-chloro-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide](/img/structure/B2627251.png)


![4-[2-(3-methoxyphenoxy)pyrimidin-5-yl]-N-(4-propoxybenzyl)benzamide](/img/structure/B2627256.png)

